![molecular formula C10H14ClNO2 B2452312 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride CAS No. 2551117-39-4](/img/structure/B2452312.png)
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
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Overview
Description
“2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride” is a derivative of benzoxazine . Benzoxazine derivatives have been studied for their potential pharmaceutical applications . They are known to activate potassium channels, exhibiting antispasmodic activity, namely smooth muscle relaxant activity .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Chemical Reactions Analysis
The chemical reactions involving benzoxazine derivatives typically involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Scientific Research Applications
- Findings : While the benzoxazine derivatives were less active than their corresponding chromans in inhibiting glucose-induced insulin release, they still hold promise for further investigation .
- Mechanism : The most potent benzoxazine (8e) acted as a calcium entry blocker on vascular smooth muscle cells, suggesting potential therapeutic applications in hypertension and related conditions .
- Potential : These intermediates contribute to drug development by enabling the synthesis of diverse chemical structures .
- Interest : Such labeled compounds are valuable in pharmacokinetic studies and metabolic investigations .
Pancreatic β-Cell KATP Channel Openers
Vascular Smooth Muscle Relaxants
Synthetic Intermediates for Drug Design
Hydroxy-Substituted and Deuterium-Labeled Compounds
Antihypertensive Properties
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCOROGNHYVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride |
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